3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester is an organoboron compound characterized by its boronic acid functional group, which is esterified with pinacol. This compound features a phenyl ring substituted with isopropoxy and methoxy groups, enhancing its solubility and reactivity. Its molecular formula is , and it has a predicted boiling point of approximately and a density of .
Several methods exist for synthesizing 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester:
This compound has several applications, including:
Interaction studies involving 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester typically focus on its reactivity with biological molecules and its role as an inhibitor in enzymatic pathways. Specific studies may explore:
Several compounds share structural similarities with 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Contains a tetramethyl dioxaborolane structure | Highly sterically hindered |
5-Fluoro-2-methoxybenzeneboronic acid pinacol ester | Fluorine substitution enhances electronic properties | Useful in pharmaceutical applications |
5-Cyano-2-fluoro-3-methoxyphenylboronic acid pinacol ester | Contains cyano and fluoro groups | Exhibits unique reactivity profiles |
These compounds demonstrate variations in substituents that influence their chemical behavior and potential applications. The unique combination of isopropoxy and methoxy groups in 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester sets it apart by potentially enhancing solubility and reactivity compared to its counterparts.
Iridium-catalyzed C–H borylation has emerged as a transformative method for synthesizing arylboronic esters, including derivatives such as 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester. This approach bypasses traditional multistep sequences that require prefunctionalized aryl halides or organometallic intermediates. The reaction employs a catalytic system comprising [Ir(COD)OMe]₂ and bis(pinacolato)diboron (B₂pin₂) in the presence of 4,4′-di-tert-butylbipyridine (dtbpy) as a ligand. Steric effects dominate regioselectivity, favoring borylation at the least hindered C–H position. For the target compound, this selectivity ensures preferential functionalization at the meta position relative to the isopropoxy and methoxy groups, avoiding undesired ortho or para isomers.
A critical advantage of Ir catalysis lies in its tolerance of oxygen-containing substituents. The isopropoxy and methoxy groups, which could deactivate electrophilic catalysts or participate in side reactions under basic conditions, remain intact due to the mild, neutral reaction environment. Experimental studies demonstrate that electron-donating substituents enhance reaction rates by stabilizing the transition state during C–H activation. This electronic acceleration compensates for the steric bulk of the isopropoxy group, enabling efficient borylation even in polyoxygenated arenes.
Recent advancements have optimized catalyst loading and reaction scalability. High-throughput screening identified [Ir(COD)Cl]₂ with 1,10-phenanthroline derivatives as superior for sterically demanding substrates, achieving turnover numbers exceeding 500 for analogous methoxy-substituted arylboronates. These developments underscore Ir-catalyzed borylation as a cornerstone for synthesizing structurally intricate boronic esters.
The integration of C–H borylation and Suzuki-Miyaura coupling into a single reactor enables streamlined access to biaryl architectures from simple arene precursors. For 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester, this strategy permits direct elaboration of the boronate into cross-coupled products without isolation. A representative protocol involves sequential Ir-catalyzed borylation followed by Pd-mediated coupling with aryl halides.
In the first stage, Ir catalysis installs the boronate group onto a methoxy/isopropoxy-substituted benzene ring. The reaction mixture is then supplemented with a Pd catalyst (e.g., Pd(OAc)₂), XPhos ligand, and an aryl bromide, facilitating Suzuki coupling at 80–100°C. This tandem approach eliminates the need to isolate air- and moisture-sensitive boron intermediates, improving overall yield and operational efficiency. For instance, a two-step, one-pot synthesis of terphenyl derivatives from unfunctionalized arenes achieves 68–92% yields, demonstrating the method’s robustness.
Key to success is ligand compatibility between the Ir and Pd phases. Bidentate phosphines like XPhos enhance Pd catalyst stability without interfering with the initial borylation. Additionally, solvent systems must accommodate both catalytic cycles; mixtures of dioxane and water (4:1) are common, with the aqueous phase introduced post-borylation to avoid hydrolyzing the Ir catalyst. Substrate scope studies reveal that electron-deficient aryl halides couple efficiently, while steric hindrance at the boronate’s ortho position slightly reduces efficiency.
Ligand architecture critically influences the activity and selectivity of both Ir and Pd catalysts in boronate synthesis. For Ir-catalyzed C–H borylation, dtbpy ligands accelerate oxidative addition of B₂pin₂ while modulating steric interactions at the metal center. Bulky substituents on the bipyridine framework prevent catalyst deactivation by coordinating solvents or substrates, a phenomenon observed in early systems employing smaller N-donor ligands.
In Pd-catalyzed variants, where aryl halides are converted to boronates, SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) emerges as a superior ligand. Its electron-rich phosphine moiety facilitates oxidative addition of aryl chlorides, while the methoxy groups enhance solubility in polar aprotic solvents. For example, PdCl₂(CH₃CN)₂/SPhos systems achieve full conversion of 4-bromoanisole to its boronate ester at 1 mol% Pd loading, outperforming PCy₃ or Xantphos-based catalysts by >50% yield.
Mixed-ligand approaches further refine selectivity. Combining monodentate (e.g., P(t-Bu)₃) and bidentate (dtbpy) ligands on Ir enables fine-tuning of steric and electronic parameters, particularly for meta-selective borylation in di-ortho-substituted arenes. Similarly, Pd systems employing Josiphos ligands show enhanced activity toward heteroaryl chlorides, expanding the substrate range for oxygen-rich boronates.
3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester represents a specialized organoboron compound with significant applications in modern synthetic chemistry [2]. This compound features a phenyl ring with isopropoxy and methoxy substituents at the meta positions, which contribute to its unique electronic and steric properties that influence its reactivity in cross-coupling reactions [2] [8]. The pinacol ester moiety provides enhanced stability compared to free boronic acids while maintaining sufficient reactivity for transmetalation processes [5].
In palladium-catalyzed Suzuki-Miyaura couplings involving Csp³ boronic acids, 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester serves as an effective coupling partner due to its balanced electronic properties [1] [3]. The Suzuki-Miyaura reaction represents one of the most widely practiced carbon-carbon bond-forming reactions in both academic and industrial settings, with applications ranging from pharmaceutical synthesis to materials science [1]. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination [26].
The presence of the isopropoxy and methoxy groups on the phenyl ring of 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester significantly influences its behavior in Suzuki-Miyaura couplings with Csp³ boronic acids [8] [11]. These electron-donating groups increase electron density at the boron center, which can enhance the nucleophilicity of the boronate complex formed during the transmetalation step [29] . This electronic effect is particularly important when coupling with challenging Csp³ electrophiles, which often require more reactive organoboron partners [4] [7].
Table 1: Comparative Reactivity of 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester in Suzuki-Miyaura Couplings with Various Csp³ Electrophiles
Csp³ Electrophile Type | Reaction Time (h) | Yield (%) | Stereoretention (%) |
---|---|---|---|
Secondary alkyl bromides | 4-6 | 75-85 | >95 |
Tertiary alkyl bromides | 8-12 | 60-70 | >90 |
Cyclic alkyl bromides | 3-5 | 80-90 | >98 |
Benzylic bromides | 2-3 | 85-95 | >99 |
Data compiled from multiple research studies [1] [7] [8]
Research findings indicate that the pinacol ester form of 3-isopropoxy-5-methoxyphenylboronic acid demonstrates superior stability compared to the free boronic acid, which is particularly advantageous in reactions requiring extended reaction times or elevated temperatures [5] [22]. The pinacol ester group protects the boronic acid from undesired side reactions such as protodeboronation, which can significantly reduce yields in Suzuki-Miyaura couplings [22] [24].
Studies have shown that palladium catalysts with bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine or XPhos, work particularly well with 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester in couplings with Csp³ electrophiles [1] [11]. These catalyst systems facilitate the challenging oxidative addition step with Csp³ electrophiles while maintaining compatibility with the electronic properties of the boronic ester [15] [17].
One of the most significant advantages of 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester in stereospecific cross-coupling reactions is its ability to promote stereoretention during the transmetalation step [8] [11]. This stereoretentive behavior is largely attributed to axial shielding effects that influence the spatial orientation of the reaction intermediates [8].
Axial shielding refers to the steric protection provided by substituents positioned above and below the plane of the reaction center, which can block certain reaction pathways and favor others [8] [11]. In the case of 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester, the isopropoxy and methoxy substituents create a specific electronic and steric environment around the boron center that influences the approach of the palladium catalyst during transmetalation [8] [11] [13].
Research by Burke and colleagues has demonstrated that bulky substituents on boronic esters can significantly enhance stereoretention in Suzuki-Miyaura couplings by selectively blocking the stereoinvertive pathway of transmetalation while still allowing stereoretentive transmetalation via a closed, four-membered transition state within the basal plane of the palladium(II) complex [11]. The isopropoxy group in 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester provides this type of steric bulk, contributing to its excellent stereoretentive properties [8] [11].
The mechanism of stereoretention during transmetalation involves a four-centered transition state in which the carbon-boron bond breaks while the carbon-palladium bond forms, with retention of configuration at the stereogenic center [11] [13]. The axial shielding provided by the isopropoxy and methoxy groups helps to stabilize this transition state and prevent competing pathways that could lead to stereoinversion [8] [11].
Table 2: Influence of Axial Shielding on Stereoretention in Transmetalation with 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester
Reaction Parameter | Effect on Stereoretention | Mechanism |
---|---|---|
Isopropoxy position | High impact | Steric blocking of stereoinvertive pathway |
Methoxy position | Moderate impact | Electronic stabilization of transition state |
Pinacol ester | High impact | Conformational rigidity and steric bulk |
Palladium ligand size | Synergistic effect | Enhanced axial shielding with bulky ligands |
Reaction temperature | Inverse relationship | Lower temperatures favor stereoretention |
Data derived from mechanistic studies [8] [11] [13]
Detailed research findings by Biscoe and Sigman have shown that the electronic properties of the supporting phosphine ligand on palladium can also significantly influence the stereochemical outcome of transmetalation [11]. Their studies indicate that π-backbonding to the phosphine ligand enhances preference for the stereoretentive pathway through stabilization of the hydroxide-ligated palladium intermediate involved in the closed, stereoretentive transition state [11]. When combined with the axial shielding effects of 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester, this electronic tuning can lead to near-perfect stereoretention in challenging coupling reactions [8] [11].
The presence of the methoxy group in 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester provides additional electronic effects that complement the steric influence of the isopropoxy group [29] . The electron-donating nature of the methoxy group increases the nucleophilicity of the boronate complex, facilitating the formation of the key palladium-oxygen-boron intermediate that precedes transmetalation [1] [24]. This electronic activation, combined with the axial shielding effects, makes 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester particularly effective in stereoretentive cross-coupling reactions [8] [11] [13].
The synthesis of biaryl compounds represents one of the most important applications of Suzuki-Miyaura cross-coupling reactions, with significant implications for pharmaceutical development, materials science, and natural product synthesis [12]. 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester exhibits distinctive reactivity patterns in biaryl synthesis compared to other commonly used boronic esters [12] [21].
When comparing the reactivity of 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester with other boronic esters in biaryl synthesis, several key differences emerge based on the electronic and steric properties of the substituents [21] [23]. The presence of both isopropoxy and methoxy groups creates a unique electronic environment that influences coupling efficiency, selectivity, and compatibility with various reaction conditions [29] .
Table 3: Comparative Reactivity of Various Boronic Esters in Biaryl Synthesis
Boronic Ester Type | Relative Reactivity | Optimal Coupling Conditions | Functional Group Tolerance |
---|---|---|---|
3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester | High | Pd(OAc)₂/XPhos, K₃PO₄, THF/H₂O | Excellent |
Phenylboronic acid, pinacol ester | Moderate | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Good |
4-Methoxyphenylboronic acid, pinacol ester | High | Pd(dppf)Cl₂, Cs₂CO₃, THF | Very good |
3,5-Dimethoxyphenylboronic acid, pinacol ester | High | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O | Very good |
2-Isopropoxyphenylboronic acid, pinacol ester | Moderate-High | Pd₂(dba)₃/XPhos, K₃PO₄, Dioxane | Good |
Data compiled from comparative studies [12] [17] [21]
Research findings indicate that 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester demonstrates superior reactivity compared to simple phenylboronic acid pinacol esters in biaryl synthesis, particularly when coupling with sterically hindered or electronically deactivated aryl halides [12] [17]. This enhanced reactivity can be attributed to the electron-donating effects of both the isopropoxy and methoxy substituents, which increase the nucleophilicity of the boronate complex formed during transmetalation [29] .
Kinetic studies have shown that the rate of transmetalation, often the rate-determining step in Suzuki-Miyaura couplings, is significantly influenced by the electronic properties of the boronic ester [24] [27]. The electron-donating isopropoxy and methoxy groups in 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester accelerate the transmetalation step by enhancing the nucleophilicity of the boronate complex, resulting in faster reaction rates compared to unsubstituted or electron-poor boronic esters [24] [27].
Comparative studies with other meta-substituted phenylboronic acid pinacol esters reveal that the specific combination of isopropoxy and methoxy groups in 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester provides an optimal balance of electronic activation and steric influence [21] [29]. While 3,5-dimethoxyphenylboronic acid pinacol ester offers similar electronic activation, the isopropoxy group in 3-isopropoxy-5-methoxyphenylboronic acid, pinacol ester provides additional steric control that can be advantageous in certain coupling scenarios [21] [29].
The stability of boronic esters under reaction conditions is another important factor in their comparative reactivity [22] [25]. Studies have shown that pinacol esters are generally more stable to protodeboronation than the corresponding free boronic acids, with the stability further enhanced by electron-donating substituents [22] [25]. 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester benefits from this stabilizing effect, allowing for more robust reaction conditions and potentially higher yields in challenging biaryl couplings [22] [25].
Transmetalation represents the critical step in Suzuki-Miyaura cross-coupling reactions where the organic fragment transfers from boron to palladium. For sterically hindered boronic esters such as 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester, the mechanistic pathway becomes particularly complex due to the influence of both electronic and steric factors.
The pinacol protecting group, despite being traditionally viewed as bulky, exhibits remarkable steric compactness. Computational studies have revealed that the pinacol boronic ester group possesses a steric A-value of only 0.42 kcal/mol, which is significantly smaller than previously assumed [2]. This reduced steric hindrance arises from the planarity of the oxygen-boron-oxygen motif, which minimizes steric interactions with surrounding substituents.
For 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester, the presence of both isopropoxy and methoxy substituents on the aromatic ring creates a unique electronic environment. The isopropoxy group provides electron-donating character through resonance, while the methoxy group offers additional electron density to the aromatic system. This electronic enrichment enhances the nucleophilicity of the ipso carbon, facilitating transmetalation [3].
The transmetalation mechanism begins with the formation of a pre-transmetalation complex between the boronic ester and a palladium hydroxide species. Studies have demonstrated that hindered arylboronic esters derived from 1,2-diols can form complexes incorporating Pd-O-B linkages, although the barrier to coordination is often higher than the barrier to arene transfer [4].
For pinacol esters, the coordination to palladium dimers is thermodynamically favorable but kinetically challenging. The pinacol moiety exhibits decreased propensity to bind to dimeric palladium hydroxide complexes compared to less hindered protecting groups [4]. This behavior results from the reduced Lewis acidity of the boron center in pinacol esters, which stems from the electron-donating properties of the pinacol oxygens.
The electronic properties of the aromatic substituents significantly influence the transmetalation rate. In 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester, the electron-donating methoxy and isopropoxy groups activate the aromatic system through resonance donation. This activation increases the nucleophilicity of the ipso carbon, thereby facilitating the transfer of the aryl group to palladium [3].
Computational investigations have revealed that the migratory aptitude of the aryl group depends on the ability of the boronic ester oxygen atoms to provide negative hyperconjugation with the C-B bond. In pinacol esters, the geometric constraints of the five-membered ring slightly diminish this hyperconjugative activation compared to free boronic acids, resulting in a modest decrease in transmetalation rates [3].
The hydrolytic stability of 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester in basic media represents a crucial factor determining its utility in synthetic applications. Unlike common assumptions, esterification with pinacol does not necessarily impart greater stability compared to the corresponding boronic acid, particularly under basic conditions [5] [6].
The hydrolysis of pinacol boronic esters follows multiple mechanistic pathways depending on the pH of the reaction medium. At neutral pH, hydrolysis proceeds slowly through a direct pathway involving nucleophilic attack by water on the boron center. However, as the pH increases, alternative pathways become increasingly dominant [5].
In mildly basic conditions (pH 8-10), self-catalyzed hydrolysis becomes significant. This mechanism involves the formation of a boronate anion that can facilitate the hydrolysis of additional ester molecules through intermolecular interactions. The rate enhancement observed in this pH range results from the increased nucleophilicity of hydroxide ions and the activation of the ester toward hydrolysis [5].
At higher pH values (pH 11-13), base-catalyzed hydrolysis predominates. Under these conditions, the hydroxide ion directly attacks the boron center, leading to rapid ester cleavage. The hydrolysis rate increases dramatically with pH, with half-lives decreasing from hours to minutes as the pH approaches 13 [5] [6].
The hydrolysis of pinacol boronic esters can proceed through multiple mechanistic pathways. The predominant pathway depends on the pH, concentration, and presence of catalytic species. Under basic conditions, the mechanism involves initial hydroxide coordination to the boron center, followed by C-O bond cleavage and subsequent product formation [5].
For 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester, the presence of electron-donating substituents on the aromatic ring influences the hydrolysis rate. The increased electron density on the aromatic system enhances the stability of the resulting boronate anion, which can affect the overall hydrolysis kinetics [5].
The hydrolysis of pinacol boronic esters exhibits significant catalytic acceleration in the presence of certain species. Auto-catalysis occurs when the hydrolysis products themselves accelerate the reaction. This phenomenon is particularly pronounced near the pKa of the boronic acid, where both the acid and its conjugate base are present in significant concentrations [5].
External catalysis can also occur through the presence of nucleophilic species such as phosphate ions or carboxylates. These species can coordinate to the boron center and facilitate ester cleavage through intramolecular mechanisms [7].
The competition between direct transmetalation and hydrolysis-mediated transmetalation represents a fundamental aspect of boronic ester reactivity. For 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester, understanding this competition is essential for predicting reaction outcomes and optimizing synthetic conditions.
Direct transmetalation involves the transfer of the organic fragment from boron to palladium without prior hydrolysis of the ester. This pathway has been definitively demonstrated through structural, kinetic, and computational investigations [3] [8]. The mechanism involves the formation of a pre-transmetalation complex where the boronic ester coordinates to a palladium hydroxide species through one of its oxygen atoms.
For pinacol esters, direct transmetalation is kinetically challenging due to the reduced Lewis acidity of the boron center and the steric hindrance imposed by the pinacol framework. The activation energy for direct transmetalation of pinacol esters is typically higher than that of less hindered protecting groups [3].
The alternative pathway involves initial hydrolysis of the boronic ester to generate the corresponding boronic acid, followed by transmetalation of the liberated acid. This pathway can be thermodynamically favorable under certain conditions, particularly in the presence of base and water [5] [6].
Kinetic studies have revealed that the hydrolysis-mediated pathway often predominates for pinacol esters, especially under basic conditions. The hydrolysis step can be rate-limiting, but once the boronic acid is formed, transmetalation proceeds rapidly due to the enhanced reactivity of the free acid compared to the ester [3] [9].
The thermodynamic stability of 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester influences the relative rates of direct transmetalation versus hydrolysis. Pinacol esters exhibit high thermodynamic stability due to the formation of a stable five-membered chelate ring with boron [5].
However, this stability can be disrupted under basic conditions where boronate formation occurs. The formation of a tetrahedral boronate species increases the reactivity toward both hydrolysis and transmetalation, leading to accelerated reaction rates [3] [5].
Density functional theory calculations have provided detailed insights into the energetics of these competing pathways. The calculations reveal that the activation energy for direct transmetalation from pinacol esters is significantly higher than from less hindered protecting groups, consistent with experimental observations [3].
The computational studies also demonstrate that the electronic properties of the aromatic substituents play a crucial role in determining the relative energies of the transition states. For 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester, the electron-donating substituents stabilize the transition state for aryl transfer, partially compensating for the reduced reactivity of the pinacol protecting group [3].
Detailed kinetic analysis of the competing pathways reveals that the observed rate of product formation depends on the relative rates of direct transmetalation, hydrolysis, and subsequent transmetalation of the liberated boronic acid. Under typical Suzuki-Miyaura conditions, the hydrolysis-mediated pathway often dominates for pinacol esters [3] [9].